2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
“2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate” is a chemical compound with the molecular formula C16H13NO4S and a molecular weight of 315.3 g/mol1. It is not intended for human or veterinary use and is primarily used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. For detailed synthesis procedures, it’s recommended to refer to scientific literature or contact suppliers who may have this information1.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H13NO4S1. However, the specific arrangement of these atoms in space, the bond lengths and angles, and other structural details are not provided in the available resources.
Chemical Reactions Analysis
The specific chemical reactions involving “2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate” are not available in the current resources. Detailed reaction mechanisms and conditions would typically be found in the scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not provided in the available resources1.Scientific Research Applications
Crystal Packing and Interaction Studies
The compound demonstrates unique interaction patterns in crystal structures. For instance, certain derivatives utilize rare N⋯π and O⋯π interactions alongside hydrogen bonds, forming distinct molecular arrangements like zigzag double-ribbons and 1-D double-columns. These interactions are crucial for understanding molecular assembly and designing materials with specific properties (Zhang et al., 2011). Furthermore, an unusual C⋯π interaction of non-hydrogen bond type was identified and rationalized through ab initio computations, highlighting the significance of electrostatic interactions in the molecular structure (Zhang et al., 2012).
Photophysical Properties and Application in Liquid Crystal Displays
The compound has been studied for its ability to promote photoalignment in nematic liquid crystals, an essential feature for liquid crystal displays (LCDs). Factors like the number and position of fluoro-substituents and the attachment of the terminal thiophene moiety significantly influence the photoalignment quality. The incorporation of fluoro-substituents and specific thiophene substitution patterns enhances the photoalignment, showcasing the material's potential in LCD technology (Hegde et al., 2013).
Luminescence and Quantum Yield
Investigations into the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives reveal unique luminescence characteristics influenced by substituents. Specifically, the introduction of methoxy and cyano groups at the thiophenyl moiety markedly affects the luminescence properties, indicating the potential of these compounds in designing materials with desired luminescent features (Kim et al., 2021).
Antibacterial Activity and Drug Development
Some derivatives of the compound exhibit promising antibacterial activity. For instance, Methyl (E)-3-(3, 4-dihydroxyphenyl) prop-2-enoate ethers have shown significant potential in drug development, with one derivative displaying notable antibacterial activity. This suggests the relevance of these compounds in pharmaceutical research and the potential for developing new antibacterial agents (Gangana et al., 2014).
Safety And Hazards
As this compound is not intended for human or veterinary use, it should be handled with appropriate safety measures in a research setting1. However, specific safety and hazard information is not available in the current resources.
Future Directions
The future directions for the use and study of this compound would depend on the results of ongoing research. As it is a research chemical, it may have potential applications in various fields, including medicinal chemistry, materials science, or synthetic chemistry.
Please note that this analysis is based on the limited information available from the resources1. For a more comprehensive understanding, it’s recommended to refer to scientific literature and databases.
properties
IUPAC Name |
2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGLTUBCAGZLHP-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCOC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
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